N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at position 4, an oxazole ring at position 5, and a dimethylaminopropyl side chain. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or agrochemical applications. Benzothiazole derivatives are known for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S.ClH/c1-20(2)9-4-10-21(15(22)12-7-8-18-23-12)16-19-14-11(17)5-3-6-13(14)24-16;/h3,5-8H,4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPMQEXTAHRYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=NO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a detailed analysis of key similarities and differences:
Structural and Physicochemical Comparisons
Key Observations:
- Heterocyclic Cores: The target compound’s benzothiazole-oxazole hybrid contrasts with pyrazole (3a), benzofuran-triazole (), and benzene-thiazole () systems.
- Substituent Effects: The chloro group in the target compound and analogs (e.g., 3a, 3b) may improve metabolic stability but could increase toxicity compared to ’s trifluoromethyl group, which is associated with enhanced lipophilicity and bioavailability . The dimethylaminopropyl group in the target compound and ’s analog likely improves water solubility via protonation at physiological pH .
- Synthetic Complexity: The target compound’s synthesis likely involves carboxamide coupling (similar to ’s EDCI/HOBt-mediated method ), but its benzothiazole-oxazole framework may require multi-step heterocyclic ring formation, increasing synthetic difficulty compared to simpler pyrazole derivatives.
Pharmacokinetic and Toxicity Considerations
- Chloro vs.
- Aromatic Systems: Benzothiazole (target) and benzofuran () cores may exhibit distinct pharmacokinetics due to differences in ring electronegativity and metabolic degradation pathways.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C25H31ClN4O4S
- Molecular Weight : 486.06 g/mol
- IUPAC Name : this compound
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the benzothiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Studies :
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that benzothiazole derivatives can inhibit the growth of various bacterial strains.
- Mechanism of Action : The antimicrobial effect is believed to result from the disruption of bacterial cell membranes and interference with metabolic processes.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on specific enzymes.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of specific functional groups enhances its interaction with biological targets.
Summary of Findings
Research indicates that this compound has a multifaceted biological profile:
- Anticancer Activity : Effective against various cancer cell lines.
- Antimicrobial Properties : Inhibits growth of bacterial strains.
- Enzyme Inhibition : Significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase.
- Neuroprotective Effects : Potential applications in neurodegenerative disease treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
